REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[CH3:12][O:13][CH2:14][CH2:15][CH2:16]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[O:1][CH2:16][CH2:15][CH2:14][O:13][CH3:12]
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Name
|
|
Quantity
|
3.04 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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COCCCO
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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diethyl azodicarboxylate
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Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OCC)C(=O)OCC
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Type
|
CUSTOM
|
Details
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the resulting solution is further stirred over 20 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining residue is purified by flash chromatography on silica gel (hexane/EtOAc 2/1)
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |